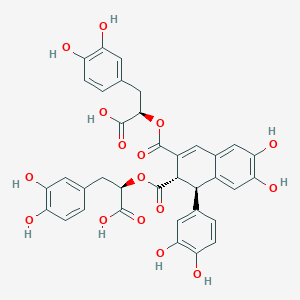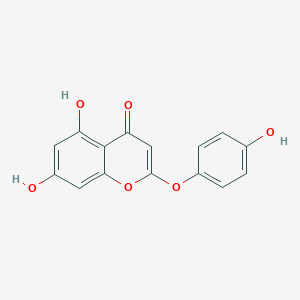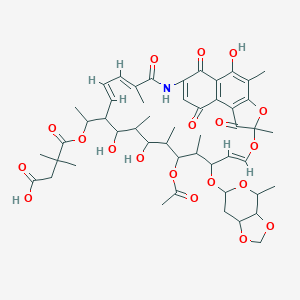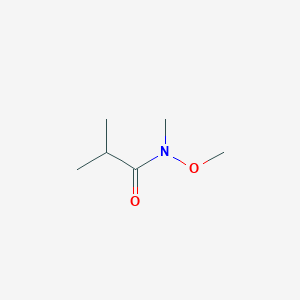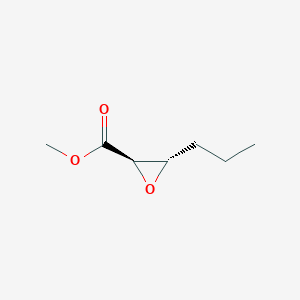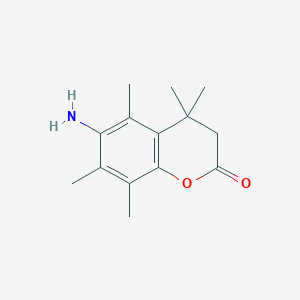
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, also known as APDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. APDC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Applications De Recherche Scientifique
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has also been used as a chelating agent for the removal of metal ions from water and soil. Additionally, 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been used as a ligand in the synthesis of metal complexes for catalysis and inorganic chemistry.
Mécanisme D'action
The mechanism of action of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin involves the formation of a complex with metal ions. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has a high affinity for metal ions, and the complex formation occurs through the coordination of the metal ion with the amino and carbonyl groups of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin. The complex formation leads to changes in the electronic properties of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, resulting in its unique fluorescent properties.
Effets Biochimiques Et Physiologiques
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin should be handled with care as it is a synthetic compound and its long-term effects on the environment and human health are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has several advantages for lab experiments, including its high selectivity for metal ions, its high sensitivity for the detection of metal ions, and its unique fluorescent properties. However, there are also limitations to its use, including its limited solubility in water and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in scientific research. One potential direction is the development of new synthetic methods for the preparation of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin and its derivatives. Another direction is the development of new applications for 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, such as its use in the detection of metal ions in biological samples. Additionally, the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in the synthesis of metal complexes for catalysis and inorganic chemistry could lead to the development of new materials with unique properties.
Méthodes De Synthèse
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been synthesized using various methods, including the condensation of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine hydrochloride, and the reaction of pentamethylcoumarin with hydroxylamine-O-sulfonic acid. The most common method of synthesis involves the reaction of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. This method yields pure 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin with a high yield and purity.
Propriétés
Numéro CAS |
120372-42-1 |
|---|---|
Nom du produit |
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6-amino-4,4,5,7,8-pentamethyl-3H-chromen-2-one |
InChI |
InChI=1S/C14H19NO2/c1-7-8(2)13-11(9(3)12(7)15)14(4,5)6-10(16)17-13/h6,15H2,1-5H3 |
Clé InChI |
LNVMNNLFOYOBDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
SMILES canonique |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
Synonymes |
6-amino-4,4,5,7,8-pentamethyldihydrocoumarin 6-APMDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



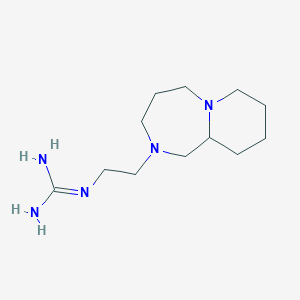
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)




